Dihydrocaffeoyl-CoA is a Potent Feedback Inhibitor, Suppressing the ATP-Dependent Activation of Its Own Precursor
Dihydrocaffeoyl-CoA (hydrocaffeoyl-CoA) exerts potent feedback inhibition on the caffeoyl-CoA synthetase (CarB), the ATP-consuming enzyme that produces its own precursor. This is a key differentiator from the analog caffeoyl-CoA, which is the reaction product and does not exhibit this regulatory feedback [1]. The inhibition is part of a dual-feedback mechanism that, when combined with inhibition by hydrocaffeate, nearly completely suppresses the ATP-dependent route, redirecting flux to an ATP-independent pathway [1].
| Evidence Dimension | Product feedback inhibition of CarB (caffeoyl-CoA synthetase) |
|---|---|
| Target Compound Data | Dihydrocaffeoyl-CoA acts as a potent inhibitor |
| Comparator Or Baseline | Caffeoyl-CoA is the reaction product and does not exert feedback inhibition |
| Quantified Difference | Qualitative functional difference; dihydrocaffeoyl-CoA is a negative regulator, caffeoyl-CoA is not |
| Conditions | In vitro enzyme assays with purified CarB protein from Acetobacterium woodii [1] |
Why This Matters
This unique regulatory role makes dihydrocaffeoyl-CoA essential for in vitro reconstitution of pathway flux regulation, a function that cannot be replicated by substituting with caffeoyl-CoA.
- [1] Xu F, Thoma CJ, Zhao W, Zhu Y, Men Y, Wackett LP. Dual feedback inhibition of ATP-dependent caffeate activation economizes ATP in caffeate-dependent electron bifurcation. Appl Environ Microbiol. 2024;90(9):e0060224. View Source
